Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl-
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Overview
Description
Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 5-position with a (4-methylphenyl)sulfonyl group and at the 2-position with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve the use of zeolite catalysts in three-component condensation reactions . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using peracids.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, peracids for oxidation, and reducing agents such as hydrogen or hydrides for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . Molecular docking studies have shown that the compound can interact with proteins such as Akt, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives such as pyrimidine and pyrrolidine . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
Pyridine, 5-[(4-methylphenyl)sulfonyl]-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the (4-methylphenyl)sulfonyl group enhances its solubility and reactivity compared to other pyridine derivatives .
Properties
CAS No. |
61340-87-2 |
---|---|
Molecular Formula |
C18H15NO2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO2S/c1-14-7-9-16(10-8-14)22(20,21)17-11-12-18(19-13-17)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
YSPWMGAPICNCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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